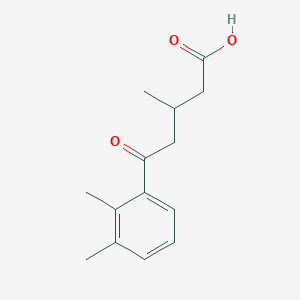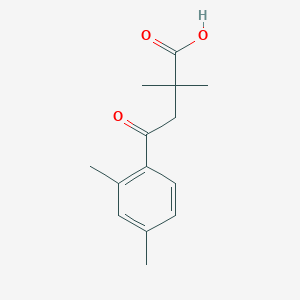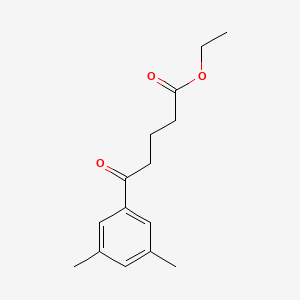
Ethyl 5-(3,5-dimethylphenyl)-5-oxovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Ethyl 5-(3,5-dimethylphenyl)-5-oxovalerate” is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring (from the phenyl group) with two methyl groups attached at the 3 and 5 positions, and an ester group (from the ethyl 5-oxovalerate) attached at the 5 position .Chemical Reactions Analysis
Esters can undergo a number of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The specific reactions would depend on the exact structure of the compound and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility in various solvents, and reactivity with other compounds. Without specific information on “Ethyl 5-(3,5-dimethylphenyl)-5-oxovalerate”, I can’t provide these details .Applications De Recherche Scientifique
Crystal Structure Analysis
- Ethyl 5-(2,6-dimethylphenyl)-2-methyl-3-oxa-4,8,9-triazatricyclo[5.3.0.0 2,6 ]deca-4,9-diene-8-carboxylate, a related compound, was studied for its crystal structure, revealing a rigid skeleton formed by 2-pyrazoline, cyclobutane, and 2-isoxazoline planar rings. This study contributes to understanding the structural characteristics of similar compounds (Gelli et al., 1994).
Synthesis and Chemical Properties
- Research on the synthesis and characterization of homopolymers of 3,5-dimethylphenyl methacrylate and its copolymers with glycidyl methacrylate provides insights into the chemical properties and potential applications of similar compounds in polymer science (Vijayanand et al., 2002).
- Another study focused on the copolymers of 3,5-dimethylphenyl methacrylate and methyl methacrylate, detailing their synthesis, characterization, and reactivity ratios, which can be relevant for understanding the behavior of ethyl 5-(3,5-dimethylphenyl)-5-oxovalerate in similar contexts (Vijayanand et al., 2002).
Medicinal Chemistry and Biological Applications
- The synthesis of various pyrimidine derivatives, including the use of ethyl 3-oxovalerate, and their pharmacological activity, suggests potential areas of application for ethyl 5-(3,5-dimethylphenyl)-5-oxovalerate in medicinal chemistry and drug development (Senda et al., 1974).
Analytical Chemistry Applications
- A study on the determination of some 2-thiobarbiturates by cathodic stripping voltammetry, involving compounds with structural similarities, indicates potential analytical chemistry applications for ethyl 5-(3,5-dimethylphenyl)-5-oxovalerate (Vaneesorn & Smyth, 1980).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-(3,5-dimethylphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-4-18-15(17)7-5-6-14(16)13-9-11(2)8-12(3)10-13/h8-10H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUMDPFVFQREGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=CC(=C1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645556 |
Source


|
| Record name | Ethyl 5-(3,5-dimethylphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3,5-dimethylphenyl)-5-oxovalerate | |
CAS RN |
898751-72-9 |
Source


|
| Record name | Ethyl 5-(3,5-dimethylphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

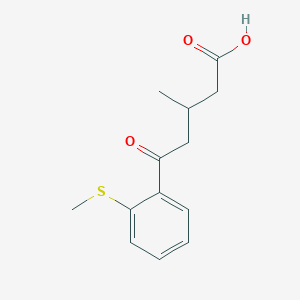
![2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325810.png)
![5-[3-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325811.png)
![2,2-Dimethyl-4-[4-(N,N-dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325812.png)
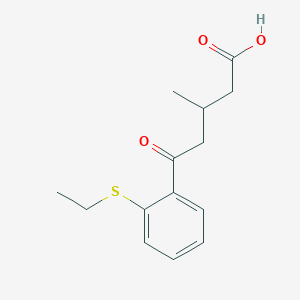
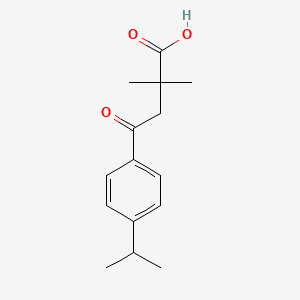
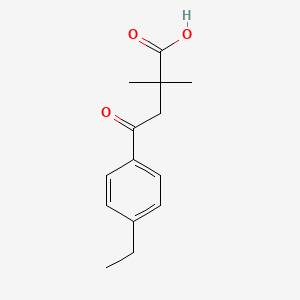
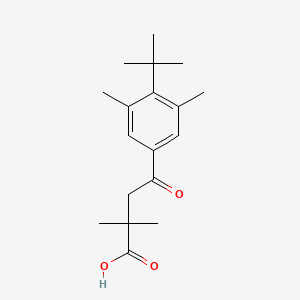
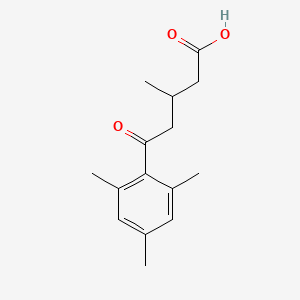
![2,2-Dimethyl-4-[3,4-(methylenedioxy)phenyl]-4-oxobutyric acid](/img/structure/B1325832.png)
![3-Methyl-5-[3,4-(methylenedioxy)phenyl]-5-oxovaleric acid](/img/structure/B1325833.png)
![5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325834.png)
